molecular formula C21H20N2O3S B1683633 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B1683633
M. Wt: 380.5 g/mol
InChI Key: DQNMDJGZWFZNHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

ZINC00881524, also known as a ROCK inhibitor , primarily targets the Rho-associated protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a crucial role in various cellular processes such as cell motility, proliferation, and apoptosis .

Mode of Action

As a ROCK inhibitor, ZINC00881524 interacts with its target by binding to the ATP-binding site of the ROCK enzyme, thereby inhibiting its kinase activity . This inhibition disrupts the downstream signaling pathways regulated by ROCK, leading to changes in cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by ZINC00881524 is the Rho/ROCK signaling pathway . ROCK, as part of this pathway, is involved in the regulation of actin cytoskeleton, which is crucial for various cellular functions such as cell shape, migration, and division . By inhibiting ROCK, ZINC00881524 can alter these cellular functions.

Pharmacokinetics

It is soluble in dmso , which suggests that it may be well-absorbed and distributed in the body when administered in a suitable formulation. The impact of these properties on the bioavailability of ZINC00881524 would need further investigation.

Result of Action

The inhibition of ROCK by ZINC00881524 has been shown to decrease the levels of ROCK1 in certain breast cancer cells . This results in decreased cell proliferation, particularly when used in combination with other treatments .

Action Environment

The action, efficacy, and stability of ZINC00881524 can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the solvent used, which in turn can impact its bioavailability and efficacy . Additionally, the compound’s stability may be affected by storage conditions . It is recommended to store the compound at -20°C for optimal stability .

Preparation Methods

The synthesis of ZINC00881524 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The compound is typically synthesized in a laboratory setting using standard organic synthesis techniques. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH

Chemical Reactions Analysis

ZINC00881524 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

ZINC00881524 has a wide range of applications in scientific research:

Comparison with Similar Compounds

ZINC00881524 is unique among ROCK inhibitors due to its specific chemical structure and high potency. Similar compounds include:

These compounds share the common feature of ROCK inhibition but differ in their chemical structures, potencies, and specific applications.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-25-16-9-7-13(11-17(16)26-2)12-19(24)22-21-23-20-15-6-4-3-5-14(15)8-10-18(20)27-21/h3-7,9,11H,8,10,12H2,1-2H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQNMDJGZWFZNHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
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N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
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N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 4
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N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide

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